molecular formula C19H19NO B11544859 1-Phenyl-2-[(2-phenylethyl)(prop-2-yn-1-yl)amino]ethanone

1-Phenyl-2-[(2-phenylethyl)(prop-2-yn-1-yl)amino]ethanone

Cat. No.: B11544859
M. Wt: 277.4 g/mol
InChI Key: CONMRKLPYQKMPY-UHFFFAOYSA-N
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Description

1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE is a complex organic compound with a unique structure that includes phenyl, phenylethyl, and prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with phenylethylamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propyn-1-one: Shares the phenyl and propynyl groups but lacks the phenylethylamine moiety.

    2-Phenylethylamine: Contains the phenylethylamine group but lacks the propynyl and ketone functionalities.

Uniqueness

1-PHENYL-2-[(2-PHENYLETHYL)(PROP-2-YN-1-YL)AMINO]ETHAN-1-ONE is unique due to its combination of phenyl, phenylethyl, and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-phenyl-2-[2-phenylethyl(prop-2-ynyl)amino]ethanone

InChI

InChI=1S/C19H19NO/c1-2-14-20(15-13-17-9-5-3-6-10-17)16-19(21)18-11-7-4-8-12-18/h1,3-12H,13-16H2

InChI Key

CONMRKLPYQKMPY-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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